4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide
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Overview
Description
4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide is a complex organic compound known for its unique chemical structure and properties. This compound features a nitrophenyl group, a trichlorophenyl group, and a sulfonyl thiosemicarbazide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide typically involves multiple steps, starting with the preparation of the nitrophenyl and trichlorophenyl intermediates. These intermediates are then subjected to sulfonylation and thiosemicarbazide formation under controlled conditions. Common reagents used in these reactions include sulfuryl chloride, thiosemicarbazide, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted thiosemicarbazides.
Scientific Research Applications
4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to alterations in their function. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl thiosemicarbazide
- 2,4,5-Trichlorophenyl sulfonyl chloride
- 4-Nitrophenyl sulfonyl chloride
Uniqueness
4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide is unique due to its combination of nitrophenyl and trichlorophenyl groups with a sulfonyl thiosemicarbazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N4O4S2/c14-9-5-11(16)12(6-10(9)15)26(23,24)19-18-13(25)17-7-1-3-8(4-2-7)20(21)22/h1-6,19H,(H2,17,18,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDWBDKOGMXUER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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